![molecular formula C17H15NO3 B4266141 3,6-dimethyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylic acid](/img/structure/B4266141.png)
3,6-dimethyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylic acid
Overview
Description
3,6-dimethyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylic acid (DMFQ) is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. DMFQ is a quinoline derivative that has been synthesized through different methods and has been found to possess significant biological activity.
Mechanism of Action
The mechanism of action of 3,6-dimethyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylic acid in different biological activities is not fully understood. However, studies have shown that 3,6-dimethyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylic acid inhibits the activity of different enzymes and proteins, including topoisomerase II, AKT, and NF-κB. 3,6-dimethyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylic acid has also been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
3,6-dimethyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylic acid has been found to possess significant biochemical and physiological effects. In cancer cells, 3,6-dimethyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylic acid induces apoptosis, inhibits cell proliferation, and reduces the expression of oncogenes. In addition, 3,6-dimethyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylic acid has been shown to inhibit the replication of viruses and reduce the production of pro-inflammatory cytokines. 3,6-dimethyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylic acid has also been found to possess antioxidant properties, which may contribute to its biological activity.
Advantages and Limitations for Lab Experiments
3,6-dimethyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylic acid has several advantages for lab experiments, including its easy synthesis, low cost, and significant biological activity. However, 3,6-dimethyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylic acid also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful optimization of the experimental conditions and toxicity assays are necessary for further studies.
Future Directions
May include the development of 3,6-dimethyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylic acid derivatives and further studies on its mechanisms of action and potential therapeutic applications.
Scientific Research Applications
3,6-dimethyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylic acid has been found to possess various biological activities, including anticancer, antiviral, and anti-inflammatory properties. Studies have shown that 3,6-dimethyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylic acid inhibits the growth of cancer cells and induces apoptosis through different mechanisms. 3,6-dimethyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylic acid has also been found to inhibit the replication of the hepatitis C virus and the Zika virus. In addition, 3,6-dimethyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylic acid has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
3,6-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-9-4-6-13-12(8-9)15(17(19)20)11(3)16(18-13)14-7-5-10(2)21-14/h4-8H,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZSZLMFBKWHPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=C2C(=O)O)C)C3=CC=C(O3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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